N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures, etc .
Molecular Structure Analysis
The molecular structure of imidazole shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Scientific Research Applications
Synthesis and Chemical Properties
- One study focuses on the synthesis of heterocyclic sulfonamides, highlighting the importance of the sulfonamide group in medicinal chemistry and bioorganic studies. The research discusses innovative synthesis techniques that could be applicable to the compound , showcasing its potential in the creation of novel therapeutic agents (Rozentsveig et al., 2013).
Biological and Pharmacological Applications
- In the realm of antithrombotic therapies, derivatives similar to the compound have been synthesized and evaluated for their potential as thromboxane A2 receptor antagonists. This illustrates the compound's relevance in developing treatments for thrombotic disorders (Wang et al., 2014).
- Another significant application is in the development of farnesyltransferase inhibitors, where compounds with a similar structure have shown potent preclinical antitumor activity. This underscores the potential use of the compound in cancer research and therapy (Hunt et al., 2000).
Supramolecular Chemistry and Binding Studies
- The compound's sulfonamide group's anion-binding properties have been explored, demonstrating its utility in supramolecular chemistry. Studies have shown that sulfonamides, including those structurally related to the compound, are effective in anion recognition, which can be applied in various chemical sensors and separation processes (Pinter et al., 2011).
Antimicrobial and Anticonvulsant Activities
- The antimicrobial activity of new phenylselanyl-tetrazole derivatives, which share a functional similarity with the compound, highlights its potential application in developing new antimicrobial agents. This research demonstrates the compound's relevance in addressing microbial resistance (Yıldırır et al., 2009).
- Moreover, derivatives of imidazo(2,1-b)-thiadiazole sulfonamides, structurally similar to the compound, have been investigated for their anticonvulsant and analgesic activities, suggesting its potential utility in neurological disorders treatment (Khazi et al., 1996).
Mechanism of Action
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-28(27,21-12-11-18-7-4-5-10-20(18)17-21)24-13-6-15-25-16-14-23-22(25)19-8-2-1-3-9-19/h1-3,8-9,11-12,14,16-17,24H,4-7,10,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWHEOSESFAOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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